molecular formula C22H27N3O3 B5353419 6-azepan-1-yl-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylnicotinamide

6-azepan-1-yl-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylnicotinamide

Cat. No.: B5353419
M. Wt: 381.5 g/mol
InChI Key: QEAANICREDFVPD-UHFFFAOYSA-N
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Description

6-azepan-1-yl-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylnicotinamide, also known as ABT-288, is a novel drug compound that has been extensively studied for its potential therapeutic applications. ABT-288 belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have a wide range of effects on the central nervous system.

Mechanism of Action

6-azepan-1-yl-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylnicotinamide is a selective agonist of the α7 subunit of the nAChR, which is highly expressed in the hippocampus and prefrontal cortex. Activation of the α7 nAChR has been shown to enhance synaptic plasticity and improve cognitive function. This compound has also been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased synaptic plasticity, enhanced cognitive function, and modulation of neurotransmitter release. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies. This compound has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

6-azepan-1-yl-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylnicotinamide has several advantages for use in laboratory experiments, including its high purity and potency, as well as its selectivity for the α7 nAChR. However, its relatively short half-life and limited solubility in aqueous solutions can present challenges in experimental design and data interpretation.

Future Directions

Future research on 6-azepan-1-yl-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylnicotinamide could focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders, as well as its effects on neurotransmitter systems and synaptic plasticity. Additional studies could also investigate the optimal dosing and administration strategies for this compound, as well as its potential interactions with other drugs and medications. Finally, further research could explore the potential use of this compound as a tool for studying the role of the α7 nAChR in the regulation of cognitive and emotional processes.

Synthesis Methods

The synthesis of 6-azepan-1-yl-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylnicotinamide involves several steps, including the formation of the benzodioxin ring and the coupling of the nicotinamide and azepane moieties. The final product is obtained through a purification process that involves chromatography and recrystallization. The synthesis of this compound has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.

Scientific Research Applications

6-azepan-1-yl-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylnicotinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have positive effects on cognitive function, memory, and attention in preclinical studies. This compound has also been investigated for its potential use in the treatment of schizophrenia, depression, and addiction.

Properties

IUPAC Name

6-(azepan-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-24(15-18-16-27-19-8-4-5-9-20(19)28-18)22(26)17-10-11-21(23-14-17)25-12-6-2-3-7-13-25/h4-5,8-11,14,18H,2-3,6-7,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAANICREDFVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)C(=O)C3=CN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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